phenazine-2-carboxylic acid

Übersicht

Beschreibung

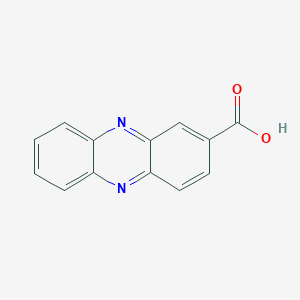

phenazine-2-carboxylic acid is a naturally occurring compound found in microbial metabolites, particularly from Pseudomonads and Streptomycetes . This compound exhibits significant biological activities, including antibacterial, antifungal, and antitumor properties . Its chemical structure consists of a phenazine ring system with a carboxylic acid functional group, making it a versatile molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of phenazine-2-carboxylic acid. Some common methods include:

- Reaction of o-phenylenediamine with 1-methyl-2,3-dihydroxy cyclohexene .

- Reaction of 2,3-diaminobenzoic acid with 1,2-cyclohexanedione .

- Reaction of 3-methylbenzene-1,2-diamine with pyrocatechol .

- Cu-catalyzed Jourdan-Ullmann reaction of 2-bromo-3-nitrobenzoic acid with aniline .

- Pd-catalyzed Ullmann-coupling of o-bromonitrobenzene with aniline .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of Pseudomonas or Streptomyces . These microorganisms are optimized to produce high yields of the compound under controlled fermentation conditions.

Analyse Chemischer Reaktionen

Kinetic Analysis of 2-OH-PCA Degradation

The decarboxylation of 2-OH-PCA to 2-OH-PHZ follows first-order reaction kinetics. Key parameters under varying conditions are summarized below:

Table 1: Degradation kinetics of 2-OH-PCA

| Condition | Rate Constant (h⁻¹) | Half-Life (h) |

|---|---|---|

| pH 3.0, 70°C | 0.153 | 4.53 |

| pH 7.0, 70°C | 0.214 | 3.24 |

| pH 11.0, 70°C | 0.298 | 2.33 |

| 28°C (optimum) | 0.082 | 8.45 |

| 50°C | 0.176 | 3.94 |

Higher temperatures and alkaline pH accelerate degradation, while acidic conditions stabilize 2-OH-PCA .

Enzymatic and Chemical Modifications

-

PhzO Activity : PhzO hydroxylation is optimal at 28°C and pH 7.0, with Fe³⁺ enhancing enzyme activity by 40% . Excess PCA (>200 mg/L) inhibits 2-OH-PHZ production due to substrate toxicity .

-

Spontaneous Decarboxylation : Non-enzymatic conversion of 2-OH-PCA to 2-OH-PHZ occurs in vitro, facilitated by heat and light . Ultraviolet light increases degradation rates by 25% compared to dark conditions .

Functional Role in Biofilm Dynamics

2-OH-PCA influences biofilm architecture by promoting extracellular DNA (eDNA) release. In P. chlororaphis 30-84:

-

Adhesion : Overproduction of 2-OH-PCA increases surface coverage by 44% compared to PCA-only strains .

-

Pyocin Induction : 2-OH-PCA upregulates a bacteriophage-derived pyocin cluster, triggering cell lysis via holin activity and releasing eDNA .

Synthetic Derivatives and Bioactivity

Chemical modifications of PCA yield derivatives with enhanced bioactivity. For example:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Phenazine-2-carboxylic acid exhibits a wide range of biological activities, making it a valuable compound in research and industry.

Antimicrobial Properties

PCA has demonstrated antibacterial and antifungal properties. Studies indicate that PCA can inhibit the growth of various pathogens, including bacteria and fungi. For instance, research shows that derivatives of PCA exhibit stronger bacteriostatic and fungistatic activities compared to other phenazine compounds .

| Pathogen | Activity | Reference |

|---|---|---|

| Gaemannomyces graminis var. tritici | Strong fungistatic activity | |

| Pseudomonas aeruginosa | Antibacterial activity | |

| Candida albicans | Antifungal activity |

Antitumor Effects

PCA is being investigated for its potential as an antitumor agent . Its ability to induce oxidative stress in target cells is a mechanism through which it may exert anticancer effects. Research indicates that PCA and its derivatives can selectively target cancer cells while sparing healthy cells.

Agricultural Applications

PCA plays a crucial role in agricultural biotechnology, particularly in the development of biocontrol agents.

Biocontrol of Plant Diseases

PCA is produced by certain strains of Pseudomonas, which are known for their plant growth-promoting properties and biocontrol capabilities. The compound is effective against various plant pathogens, thus reducing the need for chemical pesticides .

| Application | Description | Reference |

|---|---|---|

| Biofungicide | Used to control rice sheath blight | |

| Plant growth promoter | Enhances root development in crops | |

| Disease resistance | Induces systemic resistance in plants |

Synthesis and Derivatives

The synthesis of PCA can be achieved through various methods, including microbial fermentation and chemical synthesis. The production of PCA can be enhanced through genetic engineering techniques applied to Pseudomonas strains, increasing yields significantly.

Biosynthetic Pathways

Research has shown that PCA can be converted into more active derivatives such as 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA) via enzymatic processes . Understanding these pathways allows for the optimization of production processes for agricultural and pharmaceutical applications.

| Compound | Conversion Process | Yield (g/L) |

|---|---|---|

| 2-OH-PCA | Enzymatic conversion from PCA | 10.65 |

| 2-Hydroxyphenazine | Spontaneous decarboxylation from 2-OH-PCA | 11 mg/L after optimization |

Case Studies

Several studies highlight the practical applications of PCA in various fields:

Case Study: Biocontrol Efficacy

A study demonstrated that strains of Pseudomonas chlororaphis producing PCA effectively reduced the incidence of rice sheath blight by up to 70% compared to untreated controls . This highlights the potential of PCA as an eco-friendly alternative to chemical pesticides.

Case Study: Antitumor Activity

In vitro studies have shown that PCA exhibits selective cytotoxicity towards cancer cell lines while having minimal effects on normal cells, suggesting its potential use in cancer therapy .

Wirkmechanismus

The mechanism of action of phenazine-2-carboxylic acid involves the generation of reactive oxygen species, leading to oxidative stress in target cells . This compound disrupts cellular processes by damaging cell membranes, proteins, and DNA . It targets various molecular pathways, including redox processes and energy metabolism .

Vergleich Mit ähnlichen Verbindungen

phenazine-2-carboxylic acid is unique due to its broad-spectrum biological activities and its natural occurrence in microbial metabolites . Similar compounds include:

These compounds share the phenazine core structure but differ in their functional groups, leading to variations in their biological activities and applications .

Biologische Aktivität

Phenazine-2-carboxylic acid (PCA) is a significant compound within the phenazine family, known for its diverse biological activities. This article explores PCA's biological functions, mechanisms of action, and its implications in various fields, particularly in microbial ecology and potential therapeutic applications.

Overview of this compound

Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms. PCA is one of the most studied derivatives, primarily due to its role in biocontrol and its potential as an antimicrobial agent. PCA exhibits various biological activities, including inducing differentiation in osteoblasts and adipocytes, promoting biofilm formation, and serving as an electron shuttle in microbial respiration.

Biological Activities

1. Osteogenic and Adipogenic Differentiation

Research indicates that PCA can influence cell differentiation processes. In a study involving mouse pluripotent mesenchymal C3H10T1/2 cells, PCA was shown to induce adipocyte differentiation while having a weaker effect on osteoblast differentiation compared to other phenazine derivatives. Specifically, treatment with 10 μM PCA increased the expression of adipogenic genes and resulted in Oil Red O-positive cells, indicating successful adipocyte formation . Conversely, while PCA did induce alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblast cells, its potency was less than that of purmorphamine, suggesting a nuanced role in bone metabolism .

2. Antimicrobial Properties

PCA has demonstrated significant antimicrobial activity against various pathogens. It functions through multiple mechanisms, including disrupting bacterial cell membranes and inhibiting essential metabolic pathways. For instance, PCA is known to enhance the production of extracellular DNA (eDNA) in biofilms formed by certain bacteria, which is crucial for biofilm stability and virulence .

3. Electron Shuttle Role

PCA acts as an electron shuttle in anaerobic respiration for several bacteria. This capability allows microbes to utilize PCA instead of oxygen as a terminal electron acceptor during respiration processes. Studies have shown that organisms like Citrobacter portucalensis can oxidize PCA while employing alternative electron acceptors such as nitrate and fumarate . This property underscores PCA's ecological importance in soil microbiomes.

The biological activities of PCA are mediated through various biochemical pathways:

- Gene Regulation : PCA influences the expression of genes involved in differentiation and metabolism. RNA sequencing has identified numerous genes upregulated in response to PCA treatment, highlighting its role in cellular signaling pathways .

- Biofilm Formation : The presence of PCA promotes eDNA release from bacterial cells, which is essential for biofilm matrix integrity and stability .

- Metabolic Interactions : As an electron shuttle, PCA facilitates redox reactions that are vital for microbial energy production under anaerobic conditions .

Case Study 1: Induction of Adipocyte Differentiation

In a controlled laboratory setting, C3H10T1/2 cells were treated with varying concentrations of PCA over eight days. Results indicated a dose-dependent increase in Oil Red O-positive cells at 10 μM concentration, confirming PCA's role in adipogenesis.

Case Study 2: Biofilm Dynamics

A study investigated the impact of PCA on biofilm-forming bacteria. It was found that PCA significantly enhanced eDNA production and biofilm stability in Pseudomonas species. The upregulation of pyocin-related genes was also noted, indicating a complex interaction between phenazine production and bacterial survival strategies .

Data Summary

| Biological Activity | Mechanism | Organism/Cell Type | Concentration | Outcome |

|---|---|---|---|---|

| Osteogenic Differentiation | ALP activity induction | MC3T3-E1 osteoblasts | 10 μM | Increased ALP activity; gene expression upregulation |

| Adipogenic Differentiation | Oil Red O staining | C3H10T1/2 mesenchymal stem cells | 10 μM | Induction of adipocyte formation |

| Antimicrobial Activity | Disruption of cell membranes | Various pathogens | Variable | Inhibition of growth; enhanced eDNA release |

| Electron Shuttle Role | Anaerobic respiration | Citrobacter portucalensis | N/A | Utilization as an electron acceptor |

Eigenschaften

IUPAC Name |

phenazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDLISNVRKBBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346708 | |

| Record name | 2-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-16-3 | |

| Record name | 2-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.